Cas no 78-36-4 (Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester)
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
- Linalyl butyrate
- 3,7-dimethylocta-1,6-dien-3-yl butanoate
- Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester
- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester
- Butyric acid, linalyl ester
- Linalyl butanoate
- Butanoicacid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester (9CI)
- Butyric acid linalyl ester(6CI)
- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester (7CI,8CI)
- 1,6-Octadien-3-ol, 3,7-dimethyl-, butyrate (8CI)
- 3,7-Dimethyl-1,6-octadien-3-ol butyrate
- 3,7-Dimethyl-1,6-octadien-3-ylbutyrate
- Linalool butyrate
- NSC 46144
- Butyric Acid Linalyl Ester
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- MDL: MFCD00048716
- Inchi: 1S/C14O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4
- InChI Key: RZKNJTQCJOTXHW-UHFFFAOYSA-N
- SMILES: [C][C][C]C(OC([C]=[C])([C][C]/[C]=C(\[C])/[C])[C])=O |^1:0,6,10,12,13,14,^4:1,2,7,8,9|
Computed Properties
- Exact Mass: 224.17772
- Monoisotopic Mass: 224.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Liquid
- Density: 0.891±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 82°C/0.2mmHg(lit.)
- Flash Point: 76.4±17.1 ºC,
- Refractive Index: 1.4482-1.4484 (589.3 nm 25 ºC)
- Solubility: Almost insoluble (0.087 g/l) (25 º C),
- PSA: 26.3
- LogP: 4.02080
- FEMA: 2639 | LINALYL BUTYRATE
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:2
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-25g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95% | 25g |
¥148.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-250g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95% | 250g |
¥826.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-5g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95% | 5g |
¥92.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-1kg |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95% | 1kg |
¥2905.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0275-25ML |
Linalyl Butyrate |
78-36-4 | >97.0%(GC) | 25ml |
¥310.00 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023345-250g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | 95% | 250g |
¥818 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023345-1kg |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | 95% | 1kg |
¥2642 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L863502-1kg |
Linalyl butyrate |
78-36-4 | ≥95% | 1kg |
¥3,148.00 | 2022-01-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-SAMPLE-K |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-250G-K |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95%, FG | 250G |
1367.8 | 2021-05-17 |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester Suppliers
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester Related Literature
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Additional information on Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester (CAS No. 78-36-4): A Comprehensive Review
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester, identified by its CAS number 78-36-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, derived from butanoic acid and a complex unsaturated hydrocarbon backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular structure of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester consists of a butanoic acid moiety linked to a 1-vinyl-1,5-dimethylcyclohexene backbone. This configuration imparts a high degree of reactivity, particularly at the double bond positions and the ester functional group. The presence of both ethyl and methyl substituents on the cyclohexene ring enhances its versatility in chemical transformations.
In recent years, the compound has garnered attention due to its potential applications in the synthesis of fine chemicals and pharmaceuticals. The unsaturated hydrocarbon part of its structure allows for various functionalization strategies, including hydrogenation, oxidation, and polymerization reactions. These properties make it an attractive building block for the development of novel materials and bioactive molecules.
One of the most compelling aspects of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester is its role in the synthesis of complex natural products. Researchers have leveraged its reactivity to develop efficient routes for constructing intricate molecular architectures found in terpenoids and other bioactive compounds. The compound's ability to undergo regioselective reactions has been particularly useful in these synthetic endeavors.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. Studies have demonstrated that derivatives of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester can be incorporated into molecules with pharmacological activity. For instance, modifications at the ester group have been explored for their effects on metabolic stability and bioavailability. Additionally, the unsaturated core structure has been investigated for its potential role in modulating biological pathways.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with other molecules. These computational approaches have been instrumental in predicting reaction outcomes and optimizing synthetic protocols.
The industrial production of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester has also seen significant improvements. Modern catalytic systems have enabled more efficient and sustainable synthesis methods. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups with high selectivity. These advancements have not only improved yield but also reduced waste generation.
In conclusion, Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester represents a fascinating compound with diverse applications in chemistry and pharmaceuticals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new drug candidates. As our understanding of its properties continues to grow, so too will its importance in various scientific fields.
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